4,6-Diamino-5-methylpyrimidine-2-thiol
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Overview
Description
4,6-Diamino-5-methylpyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H8N4S It is characterized by a pyrimidine ring substituted with amino groups at the 4 and 6 positions, a methyl group at the 5 position, and a thiol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-5-methylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with acetylacetone in the presence of sulfur to form the desired pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-5-methylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified pyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
4,6-Diamino-5-methylpyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diamino-5-methylpyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the amino groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate the activity of enzymes or other biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar structure but lacks the methyl group at the 5 position.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains different substituents on the pyrimidine ring.
4,6-Dimethyl-2-pyrimidinethiol: Lacks the amino groups at the 4 and 6 positions.
Uniqueness
4,6-Diamino-5-methylpyrimidine-2-thiol is unique due to the combination of its amino, methyl, and thiol substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H8N4S |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,6-diamino-5-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-3(6)8-5(10)9-4(2)7/h1H3,(H5,6,7,8,9,10) |
InChI Key |
IPMOQDMIJWBDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=S)N=C1N)N |
Origin of Product |
United States |
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